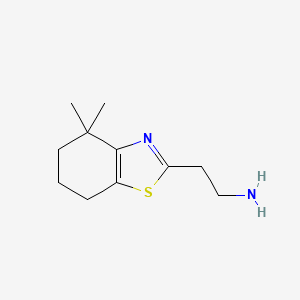![molecular formula C13H15NO4 B13180091 (2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B13180091.png)
(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(4-Methoxyphenyl)acryloyl)-l-alanine is an organic compound that features a methoxyphenyl group attached to an acryloyl moiety, which is further linked to an l-alanine residue
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Methoxyphenyl)acryloyl)-l-alanine typically involves the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base to form 4-methoxycinnamic acid. This intermediate is then reacted with thionyl chloride to form 4-methoxycinnamoyl chloride, which is subsequently coupled with l-alanine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for (3-(4-Methoxyphenyl)acryloyl)-l-alanine are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
(3-(4-Methoxyphenyl)acryloyl)-l-alanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acryloyl moiety can be reduced to form a saturated alkyl chain.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 4-hydroxyphenylacryloyl-l-alanine.
Reduction: Formation of 3-(4-methoxyphenyl)propionyl-l-alanine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Wirkmechanismus
The mechanism of action of (3-(4-Methoxyphenyl)acryloyl)-l-alanine involves its interaction with specific molecular targets. For example, in anticancer studies, it has been shown to inhibit the estrogen receptor alpha (ERα) through binding interactions that disrupt the receptor’s function . This inhibition can lead to the suppression of cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with potential anticancer activity.
N-(4-(3-(4-Methoxyphenyl)acryloyl)phenyl)acetamide: Another compound with a similar acryloyl moiety.
Uniqueness
(3-(4-Methoxyphenyl)acryloyl)-l-alanine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its potential as an anticancer agent through ERα inhibition sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C13H15NO4 |
|---|---|
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
(2S)-2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C13H15NO4/c1-9(13(16)17)14-12(15)8-5-10-3-6-11(18-2)7-4-10/h3-9H,1-2H3,(H,14,15)(H,16,17)/b8-5+/t9-/m0/s1 |
InChI-Schlüssel |
WUVZUPQRHXCIKE-QRJSTWQJSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)/C=C/C1=CC=C(C=C1)OC |
Kanonische SMILES |
CC(C(=O)O)NC(=O)C=CC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


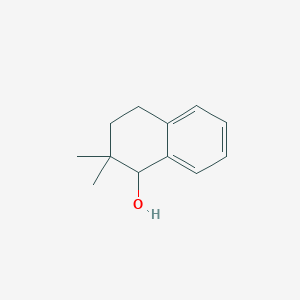
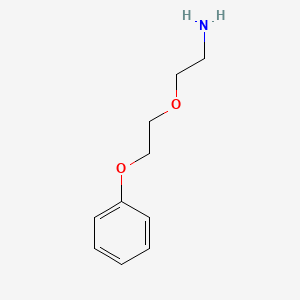
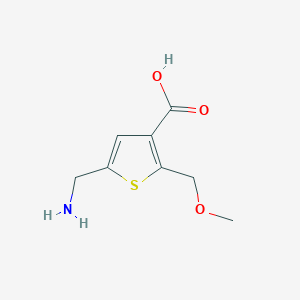
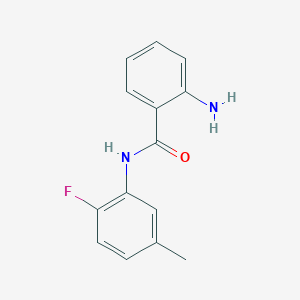
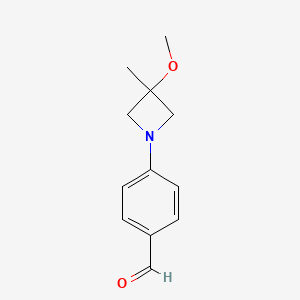
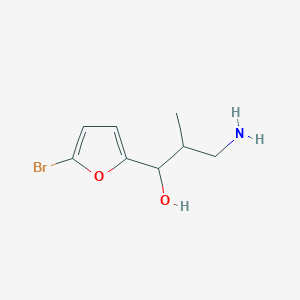
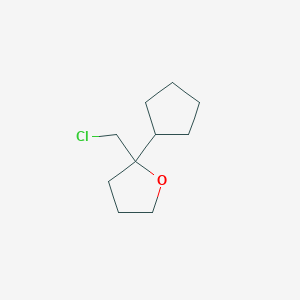
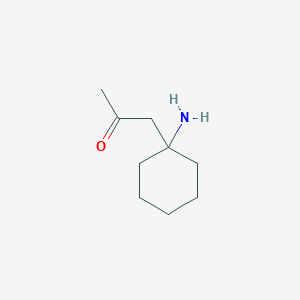
![5-[5-(Chloromethyl)oxolan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B13180087.png)
![4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile](/img/structure/B13180092.png)
![3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13180101.png)
